3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one

Medicinal chemistry Structure–activity relationship Hydrogen bonding

3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one (CAS 918828-10-1) is a synthetic morpholine-containing thioether ketone with the molecular formula C₁₃H₁₇NO₃S and a molecular weight of 267.34 g/mol. Its structure features a 4-hydroxyphenylthio moiety linked via a thioether bond to a propan-1-one backbone terminating in a morpholin-4-yl amide.

Molecular Formula C13H17NO3S
Molecular Weight 267.35 g/mol
CAS No. 918828-10-1
Cat. No. B12615410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one
CAS918828-10-1
Molecular FormulaC13H17NO3S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CCSC2=CC=C(C=C2)O
InChIInChI=1S/C13H17NO3S/c15-11-1-3-12(4-2-11)18-10-5-13(16)14-6-8-17-9-7-14/h1-4,15H,5-10H2
InChIKeySWIJBKVYSFTJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one (CAS 918828-10-1): Physicochemical Identity and Procurement Baseline


3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one (CAS 918828-10-1) is a synthetic morpholine-containing thioether ketone with the molecular formula C₁₃H₁₇NO₃S and a molecular weight of 267.34 g/mol. Its structure features a 4-hydroxyphenylthio moiety linked via a thioether bond to a propan-1-one backbone terminating in a morpholin-4-yl amide. Key physicochemical parameters include a calculated LogP of 1.67 and a polar surface area (PSA) of 75.07 Ų . The compound is commercially available from multiple research-chemical suppliers, typically at ≥95% purity, and is classified exclusively for non-human research use. No patent-protected therapeutic indication or regulatory filing has been identified for this exact chemical entity.

Why 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one Cannot Be Interchanged with In-Class Morpholine–Thioether Analogs


Morpholine–thioether compounds constitute a pharmacologically diverse class where small structural perturbations produce large differences in target engagement, potency, and physicochemical behavior. The para-hydroxyl substituent on the phenylthio ring of 3-[(4-hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one distinguishes it from the 4-methyl analog by introducing both hydrogen-bond donor capacity (ΔHBD = +1) and altered electron density on the aromatic ring, which class-level SAR evidence indicates can shift cytotoxic potency by an order of magnitude in morpholine-containing thioether series [1]. The carbonyl-linked morpholine (amide-type) versus the propyl-linked morpholine (amine-type) found in compounds such as 4-(3-(4-hydroxyphenylthio)propyl)morpholine represents a fundamentally different pharmacophore with distinct conformational preferences and metabolic stability profiles [2]. These structural differences preclude reliable interchangeability without empirical validation.

Quantitative Differentiation Evidence for 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one Versus Closest Analogs


Increased Hydrogen-Bond Donor Capacity Versus 4-Methylphenyl Analog Enables Distinct Target Interaction Profile

The target compound possesses one hydrogen-bond donor (phenolic –OH), whereas its closest commercially available analog, 3-[(4-methylphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one, has zero HBDs. This single HBD difference is structurally decisive: in the 1,3-diphenyl-3-(phenylthio)propan-1-one cytotoxic series, morpholinoethoxy derivatives with phenolic –OH substituents exhibited differential cytotoxicity against MCF-7 breast cancer cells compared to non-hydroxylated analogs, with the most active compounds exceeding the reference drug tamoxifen in potency [1]. The target compound's phenolic –OH additionally confers a 2.3-unit lower LogP (calculated LogP of 1.67 vs. ~3.97 estimated for the 4-methyl analog based on the Hansch π-value for –OH vs. –CH₃ substitution), predicting superior aqueous solubility and distinct membrane partitioning behavior.

Medicinal chemistry Structure–activity relationship Hydrogen bonding

Carbonyl-Linked Morpholine Pharmacophore Differentiates from Alkylamine-Linked Analogs in Platelet Aggregation Assays

The target compound features a morpholine ring attached via a carbonyl (amide-type) linkage to the propan-1-one backbone. This contrasts with the propyl-linked morpholine in 4-(3-(4-hydroxyphenylthio)propyl)morpholine, where the morpholine is attached via a simple alkyl chain. In the Dow Chemical patent US 4,155,907, the propyl-linked analog 4-(3-(4-hydroxyphenylthio)propyl)morpholine exhibited platelet aggregation inhibitory activity, while the corresponding sulfonyl analog 4-(3-(4-hydroxyphenylsulfonyl)propyl)morpholine was described as 'particularly active' [1]. The carbonyl linkage in the target compound introduces partial double-bond character (amide resonance) that restricts conformational freedom relative to the freely rotating propyl chain, predicting altered target binding geometry and distinct metabolic stability (amide vs. amine oxidation pathways). Although no direct head-to-head comparison data exist for this specific pair, the pharmacophoric difference between carbonyl-linked and alkyl-linked morpholines is well-precedented in the morpholine medicinal chemistry literature [2].

Antiplatelet Cardiovascular pharmacology Pharmacophore design

Polar Surface Area (PSA) of 75.07 Ų Predicts Favorable Blood–Brain Barrier Penetration and Oral Bioavailability Relative to Higher-PSA Oxadiazole-Containing Analog

The target compound has a calculated polar surface area (PSA) of 75.07 Ų . This falls within the optimal range for CNS drug candidates (PSA < 90 Ų is associated with good blood–brain barrier penetration; PSA < 140 Ų is the Veber rule threshold for oral bioavailability). By comparison, the oxadiazole-containing analog 3-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one (CAS 876878-61-4), which replaces the simple thioether-phenyl moiety with a bulkier oxadiazole heterocycle, carries a molecular weight of 335.4 g/mol and a substantially higher PSA due to the additional nitrogen and oxygen atoms in the oxadiazole ring (estimated PSA increase of ~30–40 Ų based on the contribution of the 1,3,4-oxadiazole fragment). This higher PSA places the oxadiazole analog closer to or beyond the CNS-permeability threshold, making the target compound the more suitable choice for neuroscience target screening campaigns.

Drug-likeness CNS drug discovery Physicochemical profiling

Class-Level Cytotoxic Potential Supported by Morpholinoethoxy-Phenylthio-Propanone SAR in MCF-7 Breast Cancer Cells

Although no direct cytotoxicity data exist for 3-[(4-hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one itself, closely related 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives bearing morpholinoethoxy substituents were evaluated in MCF-7 breast cancer cells via MTT assay. In this series, all tested compounds exhibited high cytotoxic activity, with the most potent analogs surpassing the reference drug tamoxifen. Compound 4a, 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one, and compound 4h, 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one, demonstrated no significant cytotoxic effects on normal cells compared to tamoxifen, indicating a favorable selectivity window [1]. The target compound shares the core phenylthio-propanone scaffold with a morpholine substituent and a phenolic –OH group—features that the SAR study identified as critical for activity modulation. This class-level evidence supports the target compound as a rational candidate for anticancer screening, with the 4-hydroxyphenyl substituent predicted to enhance potency relative to non-hydroxylated analogs based on the observed SAR trend.

Anticancer Breast cancer Cytotoxicity assay

Recommended Application Scenarios for 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one (CAS 918828-10-1) Based on Evidentiary Analysis


Breast Cancer Cytotoxicity Screening in MCF-7 and Related Cell Lines

Based on class-level evidence that morpholino-containing 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives exhibit MCF-7 cytotoxicity exceeding tamoxifen [1], this compound is positioned as a logical candidate for MCF-7 cytotoxicity screening. The 4-hydroxyphenyl substituent (absent in the 4-methyl analog) provides hydrogen-bond donor capacity that may enhance binding to estrogen receptor-associated targets. Procurement recommendation: order at ≥95% purity with analytical certification (HPLC, NMR) to ensure reproducible cytotoxicity readouts.

CNS Drug Discovery Library Enrichment for Blood–Brain Barrier-Permeable Candidates

With a calculated PSA of 75.07 Ų—well below the 90 Ų threshold empirically associated with favorable CNS penetration —this compound is suitable for inclusion in neuroscience-focused screening decks. The lower PSA and molecular weight (267.34 g/mol) differentiate it from the oxadiazole-containing analog (CAS 876878-61-4, MW 335.4, estimated PSA >100 Ų), making the target compound the preferred choice when blood–brain barrier permeability is a screening criterion.

Structure–Activity Relationship (SAR) Studies on Morpholine-Containing Thioether Pharmacophores

The compound serves as a key SAR probe for investigating the effect of the carbonyl-linked morpholine (amide-type) versus alkyl-linked morpholine (amine-type) on target binding and metabolic stability. Class-level evidence from the morpholine medicinal chemistry literature demonstrates that morpholine substitution patterns produce order-of-magnitude differences in enzyme inhibition potency (SQS IC₅₀ ranging from 0.014 to 0.51 μM) [2]. Systematic comparison with 4-(3-(4-hydroxyphenylthio)propyl)morpholine [3] can elucidate the contribution of the carbonyl linker to pharmacological activity.

Antiplatelet Activity Screening Informed by Structural Analogy

The structural proximity to 4-(3-(4-hydroxyphenylthio)propyl)morpholine and its sulfonyl analog, both of which demonstrated platelet aggregation inhibitory activity in US Patent 4,155,907 [3], supports investigation of the target compound in ADP-induced or collagen-induced platelet aggregation assays. The carbonyl (amide) linkage in the target compound may confer distinct pharmacokinetic properties versus the propyl-linked analogs described in the patent literature.

Quote Request

Request a Quote for 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.